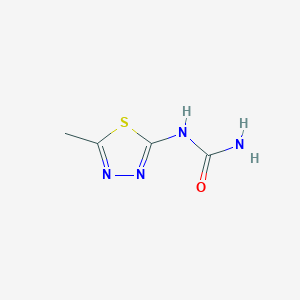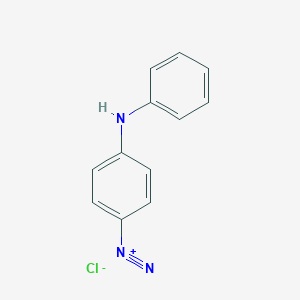
3-Methylhept-1-yn-3-ol
Overview
Description
3-Methylhept-1-yn-3-ol is a synthetic organic compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar organic compounds with potential biological importance and their electronic structures, which can be somewhat related to the analysis of this compound. The first paper discusses a synthesized organic Mannich base compound with antioxidant properties, while the second paper details the synthesis and analysis of a novel quinolinone derivative .
Synthesis Analysis
The synthesis of compounds similar to this compound involves the use of specific reactions such as Michael addition, as mentioned in the second paper where a secondary amine is added to an α, β-unsaturated carbonyl compound . Although the exact synthesis of this compound is not described, the methodologies used in these papers could provide a foundation for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds like this compound can be studied using techniques such as X-ray crystallography, as seen in the second paper . Additionally, computational methods like density functional theory (DFT) can predict molecular geometry, which is crucial for understanding the structure of such molecules.
Chemical Reactions Analysis
The chemical reactions involving compounds with structures similar to this compound can be complex, involving various interactions such as C-H…O and C-H…C, as observed in the second paper . These interactions can influence the stability and reactivity of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of molecules like this compound can be deduced from computational studies. For instance, the first paper provides insights into the equilibrium geometrical parameters, natural bond orbital analysis, and molecular electrostatic potential . Similarly, the second paper discusses the hyperpolarizability, vibrational analysis, and thermodynamic properties . These properties are essential for understanding the behavior of the compound in various conditions.
Scientific Research Applications
Pheromone Synthesis : 4-Methylheptan-3-ol, a related compound, is utilized in the sustainable and environmentally benign integrated pest management of insects. The stereoisomers of this compound are active towards different insect species. The one-pot synthesis method for this compound involves sequential reductions catalyzed by an ene-reductase and an alcohol dehydrogenase (Brenna et al., 2017).
Chemical Transformation Studies : Hypohalogenation of similar compounds like 2-methylhex-5-en-3-yn-2-ol results in the production of corresponding halohydrins. These compounds serve as building blocks in organic synthesis, demonstrating the reactivity and utility of such molecules in chemical transformations (Veliev et al., 2007).
Organic Synthesis : In organic syntheses, compounds like 3-Butyl-2-methylhept-1-en-3-ol are utilized in various reactions, including Grignard and related reactions. These processes are significant in the synthesis of various organic compounds (Pearce et al., 2003).
Catalysis in Oligomerization : The oligomerization of 3-Methylhex-1-yne-3-ol using Pd(II) acetylacetonate with different phosphorus ligands as catalysts is a notable application. This process yields dimers and trimers, useful in various synthetic applications (Wiedenhöft et al., 1993).
Dimerisation Studies : The dimerization of α-hydroxyacetylenes, including 3-methylbut-1-yn-3-ol, catalyzed by rhodium complexes, produces 1,4-disubstituted vinylacetylenes. This highlights the catalytic potential of such compounds in forming complex organic structures (Schmitt, 1978).
Propargylic Amines Synthesis : The synthesis of chiral propargylamines using compounds like 2-methylbut-3-yn-2-ol in a CuBr-catalyzed three-component coupling process. This process yields high enantiomeric excess, demonstrating the compound's importance in asymmetric synthesis (Fan & Ma, 2013).
Kinetic Resolution in Lipase-catalyzed Processes : The kinetic resolution of racemic secondary aliphatic allylic alcohols like hept-1-en-3-ol in lipase-catalyzed transesterification showcases the potential of such compounds in biocatalysis (Chojnacka et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can form complexes with certain transition metals like dicobalt .
Mode of Action
The mode of action of 3-Methylhept-1-yn-3-ol involves its interaction with dicobalt hexacarbonyl. This interaction leads to the formation of a complex that can undergo intramolecular cyclization . This cyclization process is a key step in the compound’s mode of action .
Biochemical Pathways
The cyclization of the dicobalt hexacarbonyl complex of this compound results in the formation of 3-oxabicyclo[3.3.0]octenes . This pathway is preferred over the competitive formation of carbobicyclo[3.3.0]octenes
Pharmacokinetics
For instance, the Log Kow (Octanol-Water Partition Coefficient) is estimated to be 1.79 , which can influence the compound’s bioavailability and distribution in the body.
Result of Action
The cyclization of the dicobalt hexacarbonyl complex of this compound leads to the formation of 3-oxabicyclo[3.3.0]octenes . This suggests that the compound may play a role in the synthesis of bicyclic structures, which are common in many natural products and pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the cyclization process is performed on the surfaces of chromatographic adsorbents . .
properties
IUPAC Name |
3-methylhept-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXRZKMAVADSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398181 | |
| Record name | 3-methylhept-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17356-17-1 | |
| Record name | 3-methylhept-1-yn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




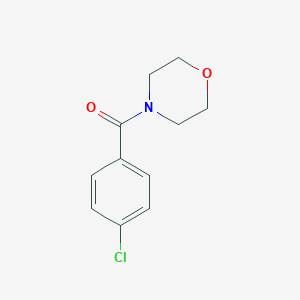

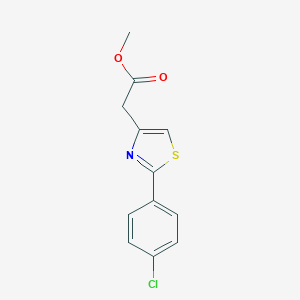
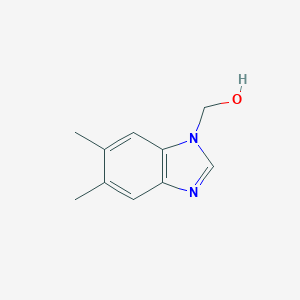
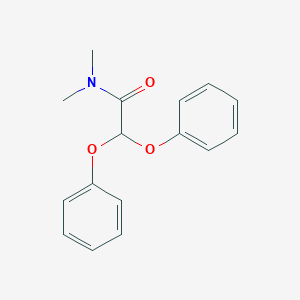
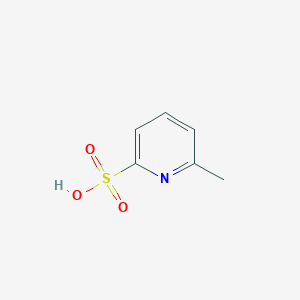
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)


